(S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
(S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chiral tetrahydroisoquinoline (TIQ) derivative characterized by:
- A 4-(trifluoromethyl)phenethyl group at position 1, contributing lipophilicity and metabolic stability due to the CF₃ moiety.
- (S)-Stereochemistry at the chiral center, critical for enantioselective biological activity.
- Hydrochloride salt form, improving aqueous solubility for pharmaceutical applications .
Properties
Molecular Formula |
C20H23ClF3NO2 |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C20H22F3NO2.ClH/c1-25-18-11-14-9-10-24-17(16(14)12-19(18)26-2)8-5-13-3-6-15(7-4-13)20(21,22)23;/h3-4,6-7,11-12,17,24H,5,8-10H2,1-2H3;1H |
InChI Key |
SAZAIOJRWFBZDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CCC3=CC=C(C=C3)C(F)(F)F)OC.Cl |
Origin of Product |
United States |
Biological Activity
(S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No: 1296659-30-7) is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. The structure of this compound features a complex arrangement that may influence its interaction with biological targets.
Neuroprotective Effects
Research indicates that THIQ derivatives exhibit significant neuroprotective properties. For instance, studies have shown that compounds within this class can reduce neuronal cell death and inflammation in models of neurodegenerative diseases such as Alzheimer's disease (AD). The mechanisms often involve the modulation of oxidative stress and inflammatory pathways .
Antineoplastic Activity
Tetrahydroisoquinoline derivatives have also been investigated for their antitumor properties. Some studies highlight their ability to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, certain THIQ analogs have demonstrated effectiveness against various cancer cell lines, suggesting a potential role in cancer therapy .
Antimicrobial Properties
The compound's biological profile may extend to antimicrobial activity. THIQ derivatives have shown promise against various pathogens, including bacteria and parasites. The structural features of these compounds can be optimized to enhance their efficacy against resistant strains .
Structure-Activity Relationship (SAR)
Understanding the SAR of (S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is crucial for designing more potent analogs. The presence of the trifluoromethyl group is believed to enhance lipophilicity and receptor binding affinity. Studies suggest that modifications to the aryl substituents can yield variations in selectivity and potency against specific biological targets .
Neuroprotection in Alzheimer's Models
In a study evaluating various THIQ derivatives for neuroprotective effects, it was found that (S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline exhibited significant reductions in amyloid-beta-induced cytotoxicity in neuronal cultures. This suggests its potential as a therapeutic agent for AD .
Anticancer Activity
Another investigation focused on the anticancer properties of THIQ compounds revealed that (S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline effectively inhibited cell growth in several cancer cell lines including breast and colon cancer cells. The compound induced apoptosis through the intrinsic pathway, as evidenced by increased caspase activity and PARP cleavage .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the TIQ Core
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Trifluoromethyl vs. Methoxy/Phenyl : The CF₃ group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to methoxy or phenyl analogs .
- Salt Forms : Hydrochloride salts (e.g., target compound, CAS 4118-36-9) improve solubility, critical for bioavailability, whereas free bases (e.g., CAS 301325-93-9) may require formulation adjustments .
Pharmacological Implications
- Receptor Binding : The 6,7-dimethoxy motif is common in dopamine receptor ligands. The CF₃ group may enhance affinity for hydrophobic binding pockets compared to methoxy or phenyl analogs.
Q & A
Q. What are the key synthetic strategies for preparing (S)-6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride?
The synthesis typically involves multi-step procedures:
Core Formation : Construction of the tetrahydroisoquinoline backbone via Pictet-Spengler or Bischler-Napieralski reactions, followed by reduction to generate the tetrahydro structure .
Substituent Introduction : Methoxy groups at positions 6 and 7 are introduced via selective alkylation or demethylation of protected intermediates. The 4-(trifluoromethyl)phenethyl moiety is attached through nucleophilic substitution or reductive amination .
Chiral Resolution : The (S)-enantiomer is isolated using chiral HPLC or asymmetric catalysis (e.g., palladium-catalyzed enantioselective cycloadditions) .
Salt Formation : Hydrochloride salt is precipitated by treating the free base with HCl in anhydrous conditions .
Q. Key Challenges :
- Ensuring regioselectivity during methoxylation.
- Maintaining stereochemical integrity during phenethylation.
Q. How is the compound characterized structurally, and what analytical methods are critical for confirming its purity?
Primary Methods :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy groups at 6/7, trifluoromethylphenethyl chain) and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHFNClO) and isotopic patterns .
- X-ray Crystallography : Resolves absolute stereochemistry of the (S)-enantiomer .
- HPLC-PDA : Quantifies purity (>95%) and detects trace impurities .
Q. Data Interpretation :
Q. What structural features influence the compound’s solubility and stability in biological assays?
- Hydrophobic Groups : The trifluoromethylphenethyl chain increases lipophilicity, requiring DMSO or ethanol for dissolution .
- Hydrochloride Salt : Enhances aqueous solubility at physiological pH but may degrade under prolonged moisture exposure .
- Methoxy Groups : Electron-donating substituents stabilize the aromatic ring against oxidative degradation .
Q. Recommendations :
- Store lyophilized at -20°C.
- Prepare fresh solutions for in vitro assays to avoid hydrolysis.
Advanced Research Questions
Q. How do substitutions at the 6,7-methoxy and phenethyl positions modulate biological activity?
Structure-Activity Relationship (SAR) Insights :
Q. Mechanistic Implications :
- Methoxy groups facilitate π-π stacking with receptor aromatic residues.
- Trifluoromethyl enhances van der Waals interactions and reduces off-target effects .
Q. What methodological approaches resolve contradictions in reported receptor-binding affinities?
Case Study : Discrepancies in α-adrenergic receptor binding (IC values ranging from 10 nM to 1 µM):
Assay Variability : Compare radioligand binding (e.g., H-clonidine) vs. functional cAMP assays .
Enantiomeric Purity : Verify (S)-configuration via chiral HPLC; impurities in racemic mixtures may skew data .
Membrane Preparation : Use homogeneous cell lines (e.g., CHO-K1 transfected with human α-AR subtypes) to minimize receptor heterogeneity .
Resolution : Standardize protocols across studies and validate with orthogonal assays (e.g., calcium flux).
Q. How can enantioselective synthesis be optimized for scalable production of the (S)-enantiomer?
Strategies :
Q. Optimization Parameters :
- Temperature (0–25°C) to balance reaction rate and ee.
- Solvent polarity (e.g., THF vs. toluene) to stabilize transition states .
Q. What computational tools predict the compound’s pharmacokinetic (PK) and toxicity profiles?
In Silico Workflow :
ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (∼3.2), CNS permeability (+), and CYP450 inhibition risks .
Molecular Dynamics (MD) : Simulate interactions with hERG channels to assess cardiac toxicity .
Docking Studies : Glide or AutoDock Vina models binding to α-adrenergic and serotonin receptors .
Validation : Cross-check with in vitro hepatic microsomal stability and Ames test data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
